Sarcolysin, chemically known as p-di(2-chloroethyl)aminophenylalanine, is an aromatic nitrogen mustard with alkylating activity. [, ] It is the racemic form of melphalan, meaning it contains both L and D enantiomers of the molecule. [] Sarcolysin was first synthesized in Moscow. [] It is primarily known for its role in scientific research as an antitumor agent, particularly in in vitro and in vivo studies using various animal models. [, , , , , , , , , , , , , ] Its ability to crosslink DNA makes it a valuable tool for studying the mechanisms of DNA damage, repair, and the cellular responses to alkylating agents. [, ]
Sarcolysin is derived from the amino acid structure and belongs to a class of drugs that includes other alkylating agents like melphalan. It has been studied extensively for its antitumor properties, particularly in the context of chemotherapy for solid tumors. The compound is often sourced from synthetic routes involving amino acids and other organic compounds, with its hydrochloride form being commercially available for research and therapeutic use .
The synthesis of Sarcolysin typically involves several steps that include the formation of the core structure through reactions involving amino acids and alkylating agents. A common synthetic route includes:
These methods allow for the efficient production of Sarcolysin in a laboratory setting, facilitating its study in various biological contexts.
The molecular formula of Sarcolysin is C₁₃H₁₅ClN₂O, with a molecular weight of approximately 250.73 g/mol. Its structure features a chloroethyl group attached to an aromatic ring, which is essential for its alkylating activity.
The structural representation can be summarized as follows:
This structural configuration plays a critical role in its mechanism of action against cancer cells .
Sarcolysin primarily participates in nucleophilic substitution reactions where it reacts with nucleophiles present in DNA. The key reactions include:
These reactions are crucial for understanding how Sarcolysin exerts its cytotoxic effects on cancer cells .
The mechanism by which Sarcolysin exerts its antitumor effects involves several key processes:
Studies have shown that these actions lead to significant cytotoxicity against various cancer cell lines, making Sarcolysin a candidate for further therapeutic development .
Sarcolysin exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .
Sarcolysin has potential applications in various scientific fields:
Ongoing research continues to explore its full therapeutic potential, particularly in combination therapies that may improve outcomes for patients with resistant forms of cancer .
Sarcolysin emerged from foundational research on nitrogen mustards initiated during World War I. Mustard gas derivatives were first observed to suppress hematopoiesis in 1919, leading to the development of chemotherapeutic alkylating agents [7]. In 1953, Russian scientists synthesized Sarcolysin (later identified as a racemic mixture of phenylalanine nitrogen mustard derivatives) by structurally modifying nitrogen mustard to include an amino acid carrier [1]. This design aimed to enhance tumor selectivity through amino acid transport mechanisms. Early clinical studies in 1958 demonstrated antineoplastic activity in multiple myeloma patients, establishing Sarcolysin as one of the first effective chemotherapies for this malignancy [7]. The initial synthesis route yielded a racemic compound designated "Sarcolysin," which paved the way for isomer separation and biological evaluation [1].
Table 1: Key Milestones in Sarcolysin Development
Year | Event | Significance |
---|---|---|
1919 | Hematopoietic suppression by mustards observed | Foundation for alkylating agent therapeutics |
1953 | Synthesis of racemic Sarcolysin | First phenylalanine-linked nitrogen mustard |
1958 | Clinical efficacy in multiple myeloma | Validation as antineoplastic agent |
1962 | Isolation of L-Sarcolysin (melphalan) | Active enantiomer identified |
Sarcolysin exhibits chiral isomerism due to a single asymmetric carbon atom in its phenylalanine backbone. This generates two enantiomers with distinct biochemical interactions:
The isomerization barrier between enantiomers exceeds 60 kcal/mol, preventing spontaneous interconversion and enabling isolation of stable stereoisomers [9]. This stability permitted rigorous evaluation of structure-activity relationships, culminating in the adoption of L-Sarcolysin (melphalan) as the therapeutic standard.
Sarcolysin’s nomenclature reflects both chemical features and clinical evolution:
Classification within alkylating agents evolved with mechanistic understanding:
Table 2: Evolution of Sarcolysin/Melphalan Nomenclature
Term | Chemical Reference | Context |
---|---|---|
Sarcolysin | Racemic DL-phenylalanine nitrogen mustard | Initial clinical & research literature (1950s) |
Melphalan | L-(−)-enantiomer: (S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | Post-1962 pharmacological standardization |
Alkeran® | Brand name for melphalan hydrochloride | Commercial pharmaceuticals |
L-PAM | Abbreviation for L-phenylalanine mustard | Transplant conditioning literature |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7